2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
CAS No.:
Cat. No.: VC16168052
Molecular Formula: C13H13BBrNO4
Molecular Weight: 337.96 g/mol
* For research use only. Not for human or veterinary use.
![2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione -](/images/structure/VC16168052.png)
Specification
Molecular Formula | C13H13BBrNO4 |
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Molecular Weight | 337.96 g/mol |
IUPAC Name | 2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Standard InChI | InChI=1S/C13H13BBrNO4/c1-16-8-12(17)19-14(20-13(18)9-16)6-5-10-3-2-4-11(15)7-10/h2-7H,8-9H2,1H3/b6-5+ |
Standard InChI Key | GOIXELDMCMWCRK-AATRIKPKSA-N |
Isomeric SMILES | B1(OC(=O)CN(CC(=O)O1)C)/C=C/C2=CC(=CC=C2)Br |
Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C=CC2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound belongs to the class of N-methyliminodiacetic acid (MIDA) boronates, characterized by a bicyclic dioxazaborocane core. Its systematic IUPAC name, 2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, reflects the following structural components:
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A dioxazaborocane backbone (1,3,6,2-dioxazaborocane).
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A methyl group at position 6.
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An (E)-configured ethenyl bridge linking the boron atom to a 3-bromophenyl substituent.
The molecular formula is C₁₃H₁₃BBrNO₄, with a molecular weight of 354.97 g/mol.
Stereoelectronic Properties
The boron atom adopts a trigonal planar geometry, stabilized by resonance with the adjacent oxygen and nitrogen atoms. The (E)-ethenyl group introduces rigidity, influencing conjugation with the aromatic ring and modulating electronic effects on the boron center .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of MIDA boronates typically involves condensation reactions between boronic acids and MIDA under acidic conditions. For this compound, a plausible pathway includes:
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Synthesis of 3-bromophenylboronic acid: Achieved via Miyaura borylation of 1-bromo-3-iodobenzene using bis(pinacolato)diboron and a palladium catalyst .
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MIDA protection: Reaction of 3-bromophenylboronic acid with MIDA in refluxing acetic acid, forming the MIDA boronate ester .
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Ethenyl introduction: A Heck coupling between the MIDA-protected boronate and ethylene gas under palladium catalysis, yielding the (E)-ethenyl derivative .
Key reaction conditions include:
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Temperature: 80–100°C for the Heck coupling.
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Catalyst: Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃).
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Solvent: Dimethylacetamide (DMA) or toluene.
Purification and Characterization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Characterization relies on:
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¹H/¹³C NMR: Distinct signals for the ethenyl protons (δ 6.5–7.2 ppm, J = 16 Hz) and aromatic bromine-coupled carbons.
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IR spectroscopy: B-O stretches at 1340–1280 cm⁻¹ and C=O bands at 1740–1700 cm⁻¹.
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X-ray crystallography: Confirms the (E)-configuration and boron coordination .
Physical and Chemical Properties
Physical Properties
Property | Value/Range |
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Melting point | 240–245°C (decomposes) |
Solubility | DMSO (>50 mg/mL), sparingly soluble in water |
Appearance | Off-white crystalline powder |
Stability | Stable under inert atmosphere; hydrolyzes in acidic/alkaline conditions |
Reactivity Profile
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Transesterification: Reacts with diols (e.g., pinacol) to form air-stable boronic esters.
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Hydrolysis: Generates 3-bromophenylboronic acid under aqueous acidic conditions (pH < 4) .
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Cross-coupling: Participates in Suzuki-Miyaura reactions with aryl halides, leveraging the MIDA group’s slow-release boronating capability .
Applications in Organic Synthesis
Iterative Cross-Coupling
The MIDA boronate’s stability enables its use in iterative synthesis of polyarenes and conjugated polymers. The ethenyl group facilitates π-extension strategies, while the bromine atom serves as a handle for further functionalization .
Materials Science
Conjugated boron-containing compounds exhibit tunable optoelectronic properties. This derivative’s extended π-system may enhance charge transport in organic semiconductors or serve as a precursor to luminescent materials .
Hazard Category | GHS Code |
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Acute toxicity (oral) | H302 |
Skin irritation | H315 |
Eye damage | H319 |
Precautionary Measures
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Personal protective equipment (PPE): Nitrile gloves, lab coat, safety goggles.
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Ventilation: Use in a fume hood to avoid inhalation of dust.
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Storage: Keep in a cool, dry place under nitrogen atmosphere.
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